REACTION_CXSMILES
|
ClC1C=CC(S(Cl)(=O)=O)=CC=1C(F)(F)F.COC(C1C(N)=CC=CN=1)=O.ClC1C=CC(S(NC2C(C#N)=NC=C(C)C=2)(=O)=O)=CC=1C(F)(F)F.[Cl:51][C:52]1[CH:57]=[CH:56][C:55]([S:58]([NH:61][C:62]2[C:63]([C:69]([OH:71])=[O:70])=[N:64][CH:65]=[C:66](C)[CH:67]=2)(=[O:60])=[O:59])=[CH:54][C:53]=1[C:72]([F:75])([F:74])[F:73].[Li+].[OH-]>N1C=CC=CC=1.C1COCC1>[Cl:51][C:52]1[CH:57]=[CH:56][C:55]([S:58]([NH:61][C:62]2[C:63]([C:69]([OH:71])=[O:70])=[N:64][CH:65]=[CH:66][CH:67]=2)(=[O:59])=[O:60])=[CH:54][C:53]=1[C:72]([F:74])([F:73])[F:75] |f:4.5|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)Cl)C(F)(F)F
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC=CC=C1N
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
4-chloro-N-(2-cyano-5-methylpyridin-3-yl)-3-(trifluoromethyl)benzenesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)NC=1C(=NC=C(C1)C)C#N)C(F)(F)F
|
Name
|
Intermediate 6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)NC=1C(=NC=C(C1)C)C(=O)O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
was extracted with ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)NC=1C(=NC=CC1)C(=O)O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |